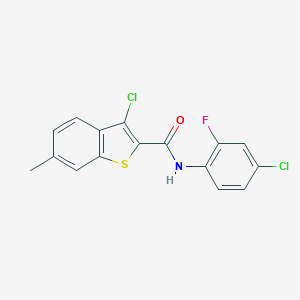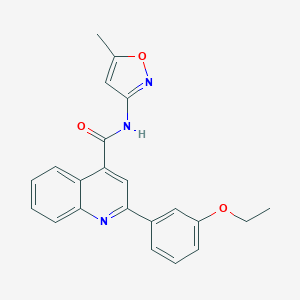![molecular formula C30H30N2O4 B442858 10-acetyl-11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442858.png)
10-acetyl-11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-acetyl-11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This specific compound is characterized by its unique structure, which includes acetyl, ethoxyphenyl, and methoxyphenyl groups, contributing to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the condensation of benzene-1,2-diamine with 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in the presence of a suitable solvent like propan-2-ol. This is followed by the addition of 5-arylfuran-2-carbaldehyde and trifluoroacetic acid to form the desired benzodiazepine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, alcohols from reduction, and various substituted benzodiazepines from nucleophilic substitution.
科学的研究の応用
10-acetyl-11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex benzodiazepine derivatives.
Biology: The compound is used in studies related to its pharmacological effects, including its potential anxiolytic and sedative properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating anxiety, insomnia, and other neurological disorders.
Industry: It is utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用機序
The mechanism of action of 10-acetyl-11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain and nervous system. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission .
類似化合物との比較
Similar Compounds
Diazepam: Another well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Used for its potent anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
What sets 10-acetyl-11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique combination of functional groups, which may contribute to distinct pharmacokinetic and pharmacodynamic profiles. The presence of the ethoxyphenyl and methoxyphenyl groups can influence its binding affinity and selectivity towards GABA receptors, potentially offering different therapeutic benefits compared to other benzodiazepines .
特性
分子式 |
C30H30N2O4 |
|---|---|
分子量 |
482.6g/mol |
IUPAC名 |
5-acetyl-6-(2-ethoxyphenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H30N2O4/c1-4-36-28-12-8-5-9-23(28)30-29-25(31-24-10-6-7-11-26(24)32(30)19(2)33)17-21(18-27(29)34)20-13-15-22(35-3)16-14-20/h5-16,21,30-31H,4,17-18H2,1-3H3 |
InChIキー |
KBOQJEPTDFCZTR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2C(=O)C |
正規SMILES |
CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(3,4-dichloroanilino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B442777.png)
![2-(2-chlorophenoxy)-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B442779.png)
![Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B442781.png)
![PROPYL 2-({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B442782.png)
![5-(4-Fluorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B442784.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B442785.png)
![ethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442787.png)

![Ethyl 2-({[2-(4-isobutylphenyl)quinolin-4-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B442791.png)
![Ethyl 5-ethyl-2-({[2-(4-isobutylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B442793.png)
![5-(4-bromophenyl)-3-chloro-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B442794.png)

![Ethyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B442797.png)
